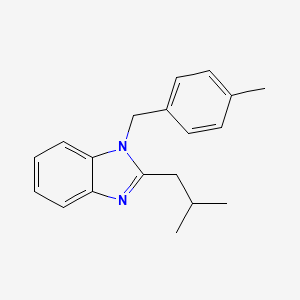
2-isobutyl-1-(4-methylbenzyl)-1H-benzimidazole
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
2-isobutyl-1-(4-methylbenzyl)-1H-benzimidazole is a chemical compound that has gained significant attention in scientific research due to its potential applications in various fields. This compound is also known as IB-MECA and has been synthesized using different methods. IB-MECA has been found to have promising therapeutic effects and has been extensively studied for its biochemical and physiological effects in various studies.
作用机制
IB-MECA acts as an agonist for the adenosine A3 receptor, which is involved in various physiological processes, including inflammation, cell proliferation, and apoptosis. IB-MECA binding to the adenosine A3 receptor activates various signaling pathways, including the PI3K/Akt and MAPK/ERK pathways. These pathways regulate various cellular processes, including cell survival, proliferation, and apoptosis.
Biochemical and Physiological Effects:
IB-MECA has been found to have various biochemical and physiological effects, including reducing inflammation, oxidative stress, and cell proliferation, inducing apoptosis, and improving cognitive function. IB-MECA has also been found to modulate the immune system and improve immune function.
实验室实验的优点和局限性
IB-MECA has several advantages for lab experiments, including its high purity and yield, and its well-characterized mechanism of action. However, IB-MECA also has limitations, including its limited solubility in water and its potential toxicity at high concentrations.
未来方向
There are several future directions for IB-MECA research, including exploring its potential therapeutic effects in other fields, such as cardiovascular disease and diabetes. Further research is also needed to optimize IB-MECA dosing and delivery methods to minimize potential toxicity and improve efficacy. Additionally, the development of IB-MECA analogs with improved pharmacological properties may also be a promising direction for future research.
In conclusion, IB-MECA is a chemical compound that has gained significant attention in scientific research due to its potential therapeutic effects in various fields. IB-MECA has been synthesized using different methods and has been extensively studied for its biochemical and physiological effects. Although IB-MECA has several advantages for lab experiments, it also has limitations, and further research is needed to optimize its use. Overall, IB-MECA has promising potential for future therapeutic applications, and further research is warranted to explore its full potential.
合成方法
IB-MECA can be synthesized using different methods, including the reaction of 4-methylbenzaldehyde with 2-isobutylbenzimidazole in the presence of a base, such as potassium carbonate. This method yields IB-MECA with high purity and yield. Another method involves the reaction of 4-methylbenzaldehyde with 2-isobutylbenzimidazole in the presence of a catalyst, such as palladium on carbon. This method also yields IB-MECA with high purity and yield.
科学研究应用
IB-MECA has been studied for its potential therapeutic effects in various fields, including cancer, inflammation, and neurodegenerative diseases. In cancer research, IB-MECA has been found to inhibit the growth of cancer cells and induce apoptosis. In inflammation research, IB-MECA has been found to reduce inflammation and oxidative stress. In neurodegenerative disease research, IB-MECA has been found to protect against neuronal damage and improve cognitive function.
属性
IUPAC Name |
1-[(4-methylphenyl)methyl]-2-(2-methylpropyl)benzimidazole |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H22N2/c1-14(2)12-19-20-17-6-4-5-7-18(17)21(19)13-16-10-8-15(3)9-11-16/h4-11,14H,12-13H2,1-3H3 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
XEBFWICJANIRAM-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)CN2C3=CC=CC=C3N=C2CC(C)C |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H22N2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
278.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-[(4-Methylphenyl)methyl]-2-(2-methylpropyl)-1H-1,3-benzodiazole | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![2-[2-chloro-3-(dimethylamino)-2-propen-1-ylidene]-1H-indene-1,3(2H)-dione](/img/structure/B5728071.png)
![N'-{[(2-methoxyphenyl)acetyl]oxy}-3-methylbenzenecarboximidamide](/img/structure/B5728078.png)
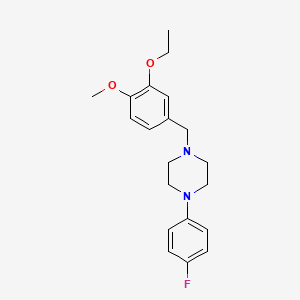
![N-{2-[(2-thienylcarbonyl)amino]phenyl}-2-furamide](/img/structure/B5728080.png)
![4-methoxy[1,2,3]thiadiazolo[4,5-e][2,1,3]benzoxadiazole](/img/structure/B5728082.png)
![1-(4-methylphenyl)-3-{[3-(trifluoromethyl)phenyl]amino}-2-buten-1-one](/img/structure/B5728083.png)
![4-nitrobenzaldehyde [phenyl(1,3,5-triazatricyclo[3.3.1.1~3,7~]dec-7-yl)methylene]hydrazone](/img/structure/B5728092.png)
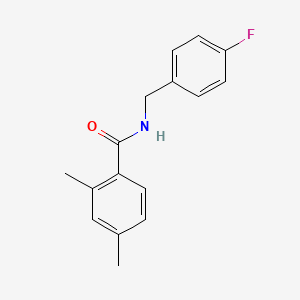
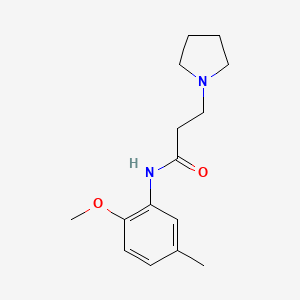
![4-[allyl(methylsulfonyl)amino]-N-(3-methylphenyl)benzamide](/img/structure/B5728124.png)
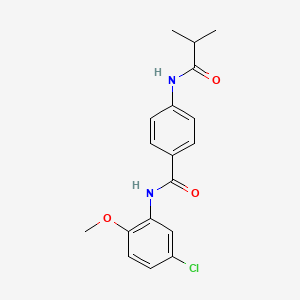
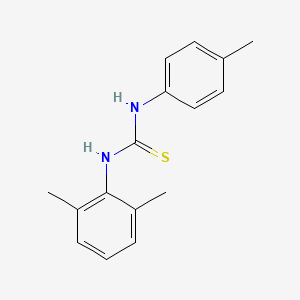

![1-benzyl-4-[(2-chlorophenoxy)acetyl]piperazine](/img/structure/B5728144.png)